molecular formula C16H25NO3 B13526870 Tert-butyl3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate

Tert-butyl3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate

Cat. No.: B13526870
M. Wt: 279.37 g/mol
InChI Key: UWKWCKMNYROCJQ-UHFFFAOYSA-N
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Description

Tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique bicyclo[3.3.1]nonane framework, which is fused with a cyclobutane ring. The presence of the tert-butyl ester group and the azaspiro moiety adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the bicyclo[3.3.1]nonane core through a Diels-Alder reaction, followed by functional group modifications to introduce the azaspiro and tert-butyl ester functionalities .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and potential use in research rather than large-scale manufacturing. the synthesis would generally follow similar principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate exerts its effects is not fully understood. its molecular structure suggests that it could interact with various biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions. These interactions could modulate the activity of the target proteins, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 9-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate
  • tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate

Uniqueness

Tert-butyl3’-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1’-cyclobutane]-9-carboxylate is unique due to its spirocyclic structure, which is not commonly found in other similar compounds.

Properties

Molecular Formula

C16H25NO3

Molecular Weight

279.37 g/mol

IUPAC Name

tert-butyl 3'-oxospiro[9-azabicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate

InChI

InChI=1S/C16H25NO3/c1-15(2,3)20-14(19)17-11-5-4-6-12(17)8-16(7-11)9-13(18)10-16/h11-12H,4-10H2,1-3H3

InChI Key

UWKWCKMNYROCJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC3(C2)CC(=O)C3

Origin of Product

United States

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